6-Chloro-5-methylpyridine-2,3-diamine

Description

Contextual Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Heterocyclic Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, and its derivatives are fundamental scaffolds in the realm of organic chemistry. beilstein-journals.org The unique electronic properties and reactivity of the pyridine ring make it a versatile component in the synthesis of a wide range of complex molecules. beilstein-journals.org In heterocyclic chemistry, pyridine-based structures are integral to the design and synthesis of novel compounds with diverse applications, including pharmaceuticals, agrochemicals, and materials science. The presence of the nitrogen atom in the ring not only influences the molecule's basicity and reactivity but also provides a key site for hydrogen bonding, which is crucial for biological activity. nih.gov Consequently, the development of synthetic methodologies for functionalized pyridines is a continuous and active area of research. nih.gov

Overview of 6-Chloro-5-methylpyridine-2,3-diamine as a Pivotal Synthetic Intermediate

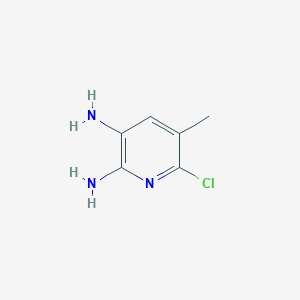

This compound is a substituted pyridine that serves as a valuable precursor in the synthesis of more complex heterocyclic systems. Its structure is characterized by a pyridine ring bearing a chloro substituent at the 6-position, a methyl group at the 5-position, and two amino groups at the 2- and 3-positions. This specific arrangement of functional groups makes it a highly reactive and versatile building block.

The primary utility of this compound lies in its capacity to undergo cyclocondensation reactions. The adjacent amino groups at the C2 and C3 positions are poised to react with various electrophilic reagents to form fused five-membered rings, leading to the formation of imidazo[4,5-b]pyridine derivatives. nih.gov This class of compounds is of significant interest in medicinal chemistry due to their wide range of biological activities. The chloro and methyl substituents on the pyridine ring also offer opportunities for further functionalization, allowing for the fine-tuning of the physicochemical properties of the resulting molecules.

A plausible synthetic route to this compound can be inferred from established pyridine chemistry. The synthesis would likely commence with a commercially available precursor such as 2-chloro-5-methylpyridine. patsnap.comgoogle.com This starting material can undergo nitration to introduce a nitro group at the 3-position, yielding 2-chloro-5-methyl-3-nitropyridine. Subsequent reduction of the nitro group would then afford the desired 2,3-diamine product. This nitration-reduction sequence is a common and effective method for the introduction of amino groups onto pyridine rings. orgsyn.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₈ClN₃ |

| Molecular Weight | 157.60 g/mol |

| CAS Number | 1691252-03-5 |

| Appearance | Solid (predicted) |

| Solubility | Soluble in organic solvents |

Note: Some properties are predicted based on the chemical structure.

Scope and Objectives of Research on this compound

The research centered on this compound is primarily driven by its potential as a key intermediate in the synthesis of novel bioactive molecules. The main objectives of this research can be summarized as follows:

Development of Fused Heterocyclic Systems: The primary goal is to utilize this compound as a scaffold to construct imidazo[4,5-b]pyridine derivatives. These compounds are known to exhibit a range of pharmacological activities, and the synthesis of new analogues is a key objective in drug discovery programs. nih.gov

Exploration of Structure-Activity Relationships (SAR): By synthesizing a library of compounds derived from this intermediate, researchers can systematically investigate how different substituents on the imidazo[4,5-b]pyridine core influence biological activity. The chloro and methyl groups of the starting material provide convenient handles for introducing chemical diversity.

Synthesis of Potential Kinase Inhibitors: Many heterocyclic compounds, including those with the imidazo[4,5-b]pyridine scaffold, have been identified as potent inhibitors of various protein kinases. biomedpharmajournal.org Research involving this compound is therefore often aimed at the discovery of new kinase inhibitors for the treatment of diseases such as cancer.

The strategic importance of this compound is underscored by its role in facilitating the efficient assembly of complex molecular architectures that are of high interest in the pharmaceutical industry.

Table 2: Potential Reactions and Transformations of this compound

| Reagent | Reaction Type | Product Class |

| Aldehydes | Cyclocondensation | 2-Substituted-imidazo[4,5-b]pyridines |

| Carboxylic Acids | Cyclocondensation | 2-Substituted-imidazo[4,5-b]pyridines |

| Orthoesters | Cyclocondensation | 2-Unsubstituted-imidazo[4,5-b]pyridines |

| Phosgene Equivalents | Cyclocondensation | Imidazo[4,5-b]pyridin-2-ones |

| Isothiocyanates | Cyclocondensation | Imidazo[4,5-b]pyridine-2-thiones |

The versatility of this compound as a synthetic intermediate, coupled with the significant biological potential of its derivatives, ensures that it will remain a compound of interest in the field of heterocyclic and medicinal chemistry. Future research will likely focus on the development of more efficient synthetic routes to this intermediate and the expansion of its applications in the creation of novel and potent therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-methylpyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-3-2-4(8)6(9)10-5(3)7/h2H,8H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFELPKKIIWKVSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Cl)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1691252-03-5 | |

| Record name | 6-chloro-5-methylpyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Optimization for 6 Chloro 5 Methylpyridine 2,3 Diamine

Precursor Synthesis Strategies Leading to the Pyridine (B92270) Core

The construction of the substituted pyridine ring is the foundational stage in the synthesis of 6-Chloro-5-methylpyridine-2,3-diamine. This involves a series of reactions to introduce the required chloro, methyl, and amino functionalities onto the pyridine scaffold.

Synthesis of 2-Amino-6-chloropyridine Analogues

The synthesis of 2-amino-6-chloropyridine derivatives serves as a critical starting point. A notable improved synthesis for 6-chloro-5-methylpyridin-2-amine, a key intermediate, has been developed to avoid the use of hazardous peroxides. This four-step process commences with the more readily available 2-aminopyridine.

A key transformation in this sequence is the methylation at the 5-position, which is achieved through a Suzuki-Miyaura cross-coupling reaction. This method demonstrates a safe and efficient pathway to produce the desired precursor on a large scale.

Chlorination and Methylation Routes to Halogenated Methylpyridines

Introducing chloro and methyl groups onto the pyridine ring requires specific and controlled reaction conditions. Direct electrophilic halogenation of the pyridine ring is often challenging due to the electron-deficient nature of the heterocycle. Therefore, alternative strategies are employed.

One common approach involves the diazotization of an aminopyridine precursor, followed by a Sandmeyer-type reaction to introduce the chlorine atom. For instance, 2-amino-6-methylpyridine can be nitrated, then subjected to a diazotization reaction to yield 2-hydroxy-3-nitro-6-methylpyridine, which is subsequently chlorinated. guidechem.com

Methylation can be achieved via several methods, including the previously mentioned Suzuki-Miyaura cross-coupling, which offers high selectivity and yield.

Functionalization of Methyl-Substituted Pyridines

Once the methyl group is in place, further functionalization can be carried out. The presence of the methyl group influences the regioselectivity of subsequent reactions. For example, the nitration of 2-amino-6-methylpyridine is a key step in introducing a nitrogen functionality that can later be converted to an amino group. The directing effects of both the amino and methyl groups must be considered to achieve the desired substitution pattern.

Amination Reactions for Diaminopyridine Precursors

The synthesis of diaminopyridine precursors often involves the amination of a halogenated pyridine. This can be accomplished through nucleophilic aromatic substitution, where a halogen atom is displaced by an amine or ammonia (B1221849). For example, 3-amino-2-chloropyridine can be aminated by heating it with concentrated aqueous ammonia. orgsyn.org

Modern methods, such as the Buchwald-Hartwig amination, utilize palladium catalysts to facilitate the coupling of amines with aryl halides under milder conditions, offering a versatile approach to forming C-N bonds.

Direct Synthesis Routes to this compound

The final stage of the synthesis focuses on the introduction of the second amino group to form the target 2,3-diamine structure.

Amination of Halogenated Pyridine Precursors

A primary route to this compound involves the nitration of a suitable precursor followed by the reduction of the nitro group. The synthesis typically starts with 6-chloro-5-methylpyridin-2-amine. This intermediate undergoes nitration to yield 6-chloro-5-methyl-3-nitropyridin-2-amine. nih.gov

The final and critical step is the reduction of the nitro group to an amine. This transformation is commonly achieved using various reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used method for the reduction of nitro groups to amines. google.com Another effective method is the use of reducing metals in acidic media, such as tin or stannous chloride in hydrochloric acid. google.com These methods provide a direct pathway to the desired 2,3-diamine product.

For example, the reduction of a similar compound, 2-amino-6-methoxy-3-nitropyridine, is effectively carried out using stannous chloride dihydrate in concentrated hydrochloric acid. google.com This highlights a viable and scalable method for the final amination step.

Table 1: Selected Reagents in the Synthesis of this compound and its Precursors

| Reagent | Role in Synthesis |

|---|---|

| 2-Aminopyridine | Starting material for precursor synthesis orgsyn.org |

| Bromine / Acetic Acid | Bromination of aminopyridine orgsyn.org |

| Nitric Acid / Sulfuric Acid | Nitration of the pyridine ring sapub.org |

| Stannous Chloride (SnCl2) | Reduction of nitro groups to amines google.com |

| Palladium on Carbon (Pd/C) | Catalyst for hydrogenation (reduction of nitro groups) google.com |

| 2,6-Dichloro-3-nitropyridine | Precursor for amination reactions google.commdpi.com |

| Sodium Methoxide (B1231860) | Methoxylation reagent google.com |

Catalytic Amination with Ammonia and Amines

The direct introduction of amino groups onto a pyridine ring via amination of halo-pyridines is a fundamental transformation. For the synthesis of 2,3-diaminopyridine (B105623) structures, this often involves the sequential substitution of halo-substituents. The reaction of a di-halopyridine precursor with ammonia or amines is a primary route.

Copper-catalyzed amination reactions have shown efficacy for the synthesis of aminopyridine derivatives. For instance, the use of a copper(I) oxide catalyst allows for the amination of bromopyridine derivatives with aqueous ammonia under relatively mild conditions, a method applicable to substrates with both electron-donating and electron-withdrawing groups researchgate.net. Patent literature describes the industrial-scale preparation of 2,3-diaminopyridine compounds by aminating 3-amino-2-halopyridine precursors with aqueous ammonia in the presence of a catalyst at elevated temperatures (100-150°C) and pressures google.com. This highlights the industrial relevance of direct amination.

Flow chemistry offers a modern approach to overcome the often harsh conditions required for uncatalyzed aminations. Unactivated 2-chloropyridines can be efficiently converted to 2-aminopyridines using a continuous-flow reactor at high temperatures (up to 300 °C) without a catalyst thieme-connect.comthieme-connect.com. This technique provides short reaction times, which can minimize side product formation and is scalable from milligrams to multigram quantities thieme-connect.comthieme-connect.com.

| Catalyst System | Amine Source | Substrate Type | Conditions | Yield | Reference |

| Copper(I) Oxide | Aqueous Ammonia | Bromopyridines | Mild Conditions | Good | researchgate.net |

| Not specified | Aqueous Ammonia | 3-Amino-2-halopyridine | 100-150°C, 1-5 kg/cm ² pressure | High Purity | google.com |

| Uncatalyzed | Secondary Amines | 2-Chloropyridines | Flow reactor, up to 300°C | Good to Excellent | thieme-connect.comthieme-connect.com |

| Palladium Complexes | Anilines, Alkylamines | 2-IodoBODIPY | Buchwald-Hartwig conditions | Moderate | rsc.org |

Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are also powerful tools for forming C-N bonds and have been successfully used to prepare N-aryl-pyrimidin-2-amine derivatives from the corresponding amines and aryl bromides nih.gov. These catalyzed reactions often proceed under milder conditions than traditional uncatalyzed substitutions.

Mechanisms of Nucleophilic Aromatic Substitution (SNAr) for Amino Group Introduction

The introduction of amino groups onto the this compound scaffold relies heavily on the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is distinct from SN1 and SN2 reactions and is characteristic of aromatic and heteroaromatic systems, particularly those that are electron-deficient youtube.com.

The SNAr mechanism typically proceeds in two steps:

Addition of the Nucleophile: The nucleophile (e.g., ammonia or an amine) attacks the electron-deficient carbon atom bearing the leaving group (in this case, a chlorine atom). This attack disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex researchgate.net. The negative charge is stabilized by resonance, particularly through delocalization onto the electronegative nitrogen atom of the pyridine ring and any electron-withdrawing substituents.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion). This step is typically fast.

The reactivity of halopyridines in SNAr reactions is significantly influenced by the position of the halogen and the nature of other substituents on the ring youtube.com. Electron-withdrawing groups enhance the rate of reaction by stabilizing the negative charge of the Meisenheimer complex researchgate.net. The pyridine nitrogen atom itself acts as an electron-withdrawing feature, making halogens at the 2- and 4-positions particularly susceptible to nucleophilic attack. For the synthesis of this compound, the chlorine at the 6-position is activated by the ring nitrogen. The introduction of the two amino groups at the 2- and 3-positions often requires a precursor that is appropriately substituted to facilitate these sequential SNAr reactions.

Cyclization Reactions Utilizing 5-Methylpyridine Derivatives

While substitution reactions on a pre-formed pyridine ring are common, constructing the heterocyclic core through cyclization is an alternative and powerful strategy. These methods build the pyridine ring from acyclic or other cyclic precursors, allowing for diverse substitution patterns.

One approach involves intramolecular hydroamination-based reaction sequences, which can be used to synthesize pyridines and pyrazines nih.gov. Such strategies typically involve the cyclization of an appropriately functionalized aliphatic chain. For the target molecule, a retrosynthetic approach would envision an acyclic precursor containing the necessary carbon and nitrogen atoms that could be induced to cyclize, forming the 5-methyl-2,3-diaminopyridine core.

Dipolar cyclization reactions using pyridinium (B92312) 1,4-zwitterions have emerged as a versatile method for constructing functionalized heterocyclic compounds, including those fused to a pyridine ring nih.gov. While not a direct synthesis of the target molecule, these methods showcase modern approaches to ring formation that can be adapted. For example, formal (3+n) and (4+n) cycloadditions can yield complex heterocyclic systems nih.gov.

Cascade reactions, where a single synthetic operation leads to the formation of multiple bonds and rings, offer an efficient route. Strategies involving the cyclization of δ/ε-alkenoic acids can lead to lactones, demonstrating the potential for selective ring formation researchgate.net. Adapting such a strategy to incorporate nitrogen sources could provide a pathway to pyridone or aminopyridine structures.

Multi-Step Conversions and Strategic Retrosynthesis

The synthesis of a multi-substituted molecule like this compound requires careful strategic planning, which is best analyzed through retrosynthesis. A retrosynthetic analysis involves breaking down the target molecule into simpler, commercially available starting materials.

Retrosynthetic Analysis: A plausible retrosynthetic disconnection for this compound would first involve the removal of the amino groups. Given the SNAr mechanism, these can be traced back to halo- or nitro- functionalities. A key precursor could be a di-halomethylpyridine or a nitro-aminohalopyridine.

Disconnection 1 (C-N bonds): The 2,3-diamino groups can be retrosynthetically disconnected. This suggests a precursor like 2,3-dichloro-5-methylpyridine or a related activated derivative. A stepwise amination could then be performed. Alternatively, one amino group might be installed first, followed by the introduction of the second, for example, by reduction of a nitro group. The synthesis of 2,3-diaminopyridine has been achieved via the reduction of 2-amino-3-nitropyridine chemicalbook.com.

Disconnection 2 (C-C bond): The methyl group could be installed via a cross-coupling reaction. This points to a precursor like 2,3-diamino-5,6-dichloropyridine, where the 5-position is selectively methylated.

A forward synthesis based on this analysis might start with a commercially available chloropyridine. For instance, an improved synthesis of 6-chloro-5-methylpyridin-2-amine, a key intermediate, starts from 2-amino-6-chloropyridine acs.org. The crucial methylation at the 5-position is achieved via a Suzuki-Miyaura cross-coupling reaction acs.org. From this intermediate, introduction of the second amino group at the 3-position, likely via nitration followed by reduction, would lead to the final product. Reductive amination is a key reaction for forming C-N bonds in many amine syntheses and could be a relevant transformation in a multi-step sequence youtube.comyoutube.com.

Modern Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the use of efficient, selective, and environmentally benign methods. The synthesis of this compound can benefit significantly from such approaches, particularly in the application of catalytic methods.

Catalytic Approaches (e.g., Suzuki-Miyaura Cross-Coupling for Methylation)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is particularly effective for C-C bond formation, including the methylation of heteroaromatic rings.

The introduction of a methyl group onto a pyridine ring can be challenging, but the Suzuki-Miyaura coupling offers a green and highly efficient solution rsc.org. This method has been successfully used for the methylation of pyridines to produce pharmaceuticals like pirfenidone rsc.orgresearchgate.net. The reaction typically employs a palladium catalyst with a suitable ligand (e.g., RuPhos), a base, and a methylboron source, such as methylboronic acid or potassium methyltrifluoroborate rsc.orgresearchgate.net.

In a highly relevant synthesis, the 5-position methylation of a 6-chloropyridine derivative was achieved using a Suzuki-Miyaura cross-coupling to produce 6-chloro-5-methylpyridin-2-amine on a large scale with high yield and purity acs.org. This demonstrates the industrial applicability and efficiency of this catalytic approach for constructing the carbon skeleton of the target molecule. Trimethylboroxine has also been used as a methylating agent in Suzuki-type couplings researchgate.net.

| Reaction Type | Catalyst/Reagent | Substrate | Product | Key Advantage | Reference |

| Suzuki-Miyaura | Pd catalyst, RuPhos ligand, Methyl boronic acid | Halopyridine | Methylpyridine | Green, high yield, avoids cryogenic conditions | rsc.orgresearchgate.net |

| Suzuki-Miyaura | Not specified | 2-amino-6-chloropyridine derivative | 6-chloro-5-methylpyridin-2-amine | Scalable, high purity | acs.org |

| Tandem Borylation/Suzuki | Ir catalyst (borylation), Pd catalyst (coupling) | Pyrazolo[3,4-c]pyridine | C-3 functionalized product | Vectorial functionalization | rsc.org |

Stereoselective Synthesis (if applicable to chiral derivatives)

While this compound itself is an achiral molecule, the development of chiral derivatives is of great interest in medicinal chemistry, as chiral pyridines are prevalent structural motifs in many pharmaceuticals and bioactive natural products chim.itnih.govnih.gov. The catalytic asymmetric synthesis of chiral pyridine derivatives is challenging due to the coordinating ability of the pyridine nitrogen, which can deactivate catalysts chim.it.

However, significant progress has been made in this area. Strategies for creating chiral pyridines include:

Catalytic Asymmetric Reduction: The reduction of pyridine-based ketones, olefins, or imines using a chiral catalyst can produce chiral pyridine derivatives chim.it.

Catalytic Asymmetric Conjugate Addition: The addition of nucleophiles to alkenyl pyridines, often activated by a Lewis acid, can be performed with high enantioselectivity using copper-chiral diphosphine ligand catalysts nih.govnih.gov.

Stereoselective Dearomatization: The dearomatization of pyridine derivatives can provide access to chiral N-substituted 2- and 4-pyridones, which are important structural motifs mdpi.com.

Should a synthetic target require a chiral center on a substituent attached to the this compound core, these stereoselective methods would be applicable. For example, if one of the amino groups were to be further functionalized with a substituent containing a stereocenter, an asymmetric synthesis could be employed to control the stereochemistry. The development of such chiral derivatives would rely on these advanced catalytic asymmetric reactions.

Flow Chemistry and Continuous Processing in Pyridine Synthesis

The paradigm of chemical synthesis is continually evolving, with flow chemistry and continuous processing emerging as powerful tools for the preparation of complex molecules, including pyridine derivatives. These advanced methodologies offer substantial benefits over conventional batch processing, such as enhanced reaction control, superior heat and mass transfer, and improved safety profiles, particularly for reactions that are highly exothermic or involve hazardous reagents. The synthesis of intricately functionalized pyridines, such as this compound, stands to gain significantly from the implementation of continuous flow techniques, which can lead to optimized reaction pathways, higher yields, and greater purity of the final product.

Recent research has highlighted the successful application of continuous flow technology in the synthesis of chloropyridine derivatives through uncatalyzed, high-temperature nucleophilic aromatic substitution (SNAr) reactions. For example, the direct amination of 2-chloropyridines with a variety of amines has been effectively demonstrated in a continuous-flow reactor system. researchgate.net By leveraging the capabilities of flow reactors to operate at elevated temperatures and pressures, the inherent low reactivity of chloropyridines in SNAr reactions can be overcome without the need for metal catalysts, while dramatically reducing reaction times from hours to mere minutes. researchgate.net

A conceptual continuous flow process for a crucial step in the synthesis of a diamino-pyridine derivative, such as this compound, could entail the sequential introduction of a dichloromethylpyridine precursor and an appropriate aminating agent into a heated microreactor. The ability to precisely manipulate residence time and temperature within the flow system would facilitate the optimization of selective amination at the desired positions on the pyridine ring. Furthermore, the continuous nature of the process allows for the integration of in-line analytical and purification technologies, thereby creating a more streamlined and efficient synthetic workflow.

Table 1: Illustrative Comparison of Batch versus Continuous Flow Synthesis for a Representative Amination of a Chloropyridine Derivative

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Several hours to days | Minutes |

| Temperature | Typically reflux temperatures | Up to 300 °C |

| Pressure | Atmospheric | Elevated (e.g., up to 200 bar) |

| Reagent Stoichiometry | Often requires a large excess of amine | Near-stoichiometric amounts can be utilized |

| Yield | Variable, often moderate | Good to excellent |

| Safety | Potential for thermal runaway with exothermic reactions | Enhanced safety due to small reaction volume |

| Scalability | Can be challenging | Readily scalable by extending operational time |

| This table presents generalized data derived from the literature on analogous pyridine syntheses to exemplify the advantages of flow chemistry. |

The superior control, efficiency, and safety offered by flow chemistry position it as a highly promising methodology for the synthesis of complex pyridine derivatives like this compound. This approach paves the way for the development of more sustainable and economically viable manufacturing processes.

Solvent-Free or Environmentally Benign Reaction Conditions

The integration of green chemistry principles into the synthesis of heterocyclic compounds, including those of the pyridine class, is a critical aspect of modern chemical research and development. The primary objective is to devise solvent-free or environmentally benign reaction conditions that minimize the ecological footprint of chemical production. Such approaches often result in not only more sustainable processes but also more efficient and cost-effective synthetic strategies.

Significant strides have been made in the development of environmentally friendly methods for the synthesis of aminopyridine derivatives. A noteworthy advancement is the utilization of water as a solvent for the selective amination of polyhalogenated pyridines. acs.orgnih.gov It has been demonstrated that base-promoted amination reactions can proceed with high efficiency and selectivity in aqueous media, thereby circumventing the need for volatile organic solvents (VOCs) and costly, toxic metal catalysts. acs.orgnih.gov This methodology holds particular relevance for the synthesis of compounds like this compound, which necessitates the introduction of amino functionalities onto a chlorinated pyridine framework.

Solvent-free reaction conditions are another cornerstone of green chemistry. The venerable Hantzsch pyridine synthesis, a foundational method for the preparation of pyridine derivatives, has been successfully adapted to operate under solvent-free conditions with the aid of catalysts such as Wells-Dawson heteropolyacids. These reactions, which can be further intensified through microwave irradiation or mechanochemistry, often exhibit significantly reduced reaction times and waste generation. nih.govijarsct.co.in Although these methods may not provide a direct route to 2,3-diaminopyridines, they underscore the vast potential for eliminating organic solvents in various pyridine ring-forming transformations.

A hypothetical green synthetic route to a precursor of this compound could involve a multi-component reaction conducted under solvent-free conditions, followed by a selective amination step performed in an aqueous medium. Such a strategy would be in complete alignment with the core tenets of green chemistry, namely, minimizing solvent usage, reducing energy consumption, and avoiding the use of hazardous reagents.

Table 2: Overview of Environmentally Benign Conditions in Pyridine Synthesis

| Green Chemistry Approach | Key Features | Potential Application in the Synthesis of this compound Precursors |

| Aqueous Media | - Employs water as a safe, non-toxic, and abundant solvent- Can enhance reactivity and selectivity in certain reactions | Selective nucleophilic aromatic substitution of a chloro group with an amino functionality. acs.orgnih.gov |

| Solvent-Free Reactions | - Drastically reduces solvent waste and environmental impact- Often accelerated by microwave irradiation or mechanical energy | One-pot synthesis of the substituted pyridine ring from acyclic starting materials. nih.gov |

| Catalyst-Free Reactions | - Avoids the use of expensive and potentially toxic heavy metal catalysts | High-temperature amination of the chloropyridine backbone in a continuous flow system. researchgate.net |

| Multi-component Reactions | - High atom economy and step efficiency- Reduces the number of synthetic operations and purification stages | Construction of the substituted pyridine core in a single, convergent step. rsc.org |

| This table showcases examples of green chemistry principles and their plausible application in the synthesis of related pyridine derivatives, thereby illustrating the potential for the target compound. |

The adoption of these environmentally benign strategies is poised to make a significant contribution to the sustainable production of this compound and other high-value pyridine-based chemical entities.

Chemical Reactivity and Reaction Mechanisms of 6 Chloro 5 Methylpyridine 2,3 Diamine

Reactivity Profile of the Pyridine (B92270) Ring System

The pyridine ring's reactivity is a nuanced balance of its aromatic character and the electronegativity of the nitrogen atom. This nitrogen atom reduces the electron density of the ring, particularly at the α (2,6) and γ (4) positions, making it generally less reactive than benzene (B151609) towards electrophilic attack but more susceptible to nucleophilic substitution. uoanbar.edu.iq

Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system. uoanbar.edu.iqquimicaorganica.org Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, forming a pyridinium (B92312) ion, which further deactivates the ring. uoanbar.edu.iq When substitution does occur, it preferentially takes place at the C-3 (β) position, as the intermediates for attack at C-2 and C-4 are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quora.comquora.com

In the case of 6-Chloro-5-methylpyridine-2,3-diamine, the ring is substituted with powerful activating groups (two amino groups and one methyl group) and one deactivating group (chloro).

Amino Groups (-NH2): As strong activating, ortho-, para-directing groups, the 2-amino and 3-amino substituents significantly increase the electron density of the ring, counteracting the deactivating effect of the nitrogen atom. The 2-amino group directs towards positions 3 and 5. The 3-amino group directs towards positions 2 and 4.

Methyl Group (-CH3): A moderately activating, ortho-, para-directing group at the C-5 position, it directs towards positions 4 and 6.

Chloro Group (-Cl): A deactivating, ortho-, para-directing group at the C-6 position, it directs towards positions 5 and (theoretically) 7 (which is the nitrogen atom).

Considering the combined influence of these substituents, the C-4 position is the most likely site for electrophilic attack. It is activated by both the 3-amino group (para) and the 5-methyl group (ortho). The powerful activation provided by the amino groups may allow substitution to occur under milder conditions than typically required for pyridine itself.

The pyridine ring is inherently activated towards nucleophilic aromatic substitution (SNAr), especially at the C-2 and C-6 positions, due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate. youtube.com The presence of a good leaving group, such as chlorine, at the C-6 position makes this compound a potential substrate for SNAr reactions.

However, the reactivity is modulated by the electronic effects of the other substituents. The electron-donating amino and methyl groups tend to deactivate the ring towards nucleophilic attack by increasing electron density. This creates a competing effect against the activation provided by the ring nitrogen. Despite the presence of these activating groups, the strong inherent activation of the C-6 position often allows for the displacement of the chloro group by strong nucleophiles. For instance, a common reaction for related 2-chloro-3-aminopyridines involves amination with aqueous ammonia (B1221849) in the presence of a copper catalyst at elevated temperatures to yield the corresponding diamine. google.com This demonstrates the feasibility of displacing a chlorine atom adjacent to the ring nitrogen, even with an activating amino group present on the ring.

For Electrophilic Aromatic Substitution: The potent electron-donating resonance effects of the 2-NH2 and 3-NH2 groups, combined with the hyperconjugation and weak inductive effect of the 5-CH3 group, strongly activate the pyridine ring. This activation significantly lowers the energy barrier for electrophilic attack, making the molecule more reactive than unsubstituted pyridine. The directing effects of these groups converge to make the C-4 position the most nucleophilic center.

For Nucleophilic Aromatic Substitution: The same electron-donating groups that activate the ring for EAS deactivate it for SNAr. nih.gov They increase the electron density at the C-6 position, making it less electrophilic and less susceptible to nucleophilic attack. However, this deactivating influence is opposed by the powerful electron-withdrawing effect of the ring nitrogen atom, which is paramount in stabilizing the intermediate for nucleophilic attack at the C-6 position. Therefore, the reaction's feasibility depends on the nucleophile's strength and the reaction conditions, but substitution at C-6 remains a viable pathway.

The balance of these competing influences makes the molecule a versatile intermediate. The high electron density allows for electrophilic substitution, while the activated C-6 position allows for nucleophilic displacement, providing multiple avenues for further functionalization.

Functional Group Transformations

The primary amino groups at the C-2 and C-3 positions are the most reactive sites for many functional group transformations. Their ortho disposition is particularly significant, as it facilitates cyclocondensation reactions to form fused heterocyclic systems.

The two adjacent primary amino groups are nucleophilic and can react with a wide range of electrophiles. Their reactivity is characteristic of aromatic amines, although modulated by the electronic environment of the substituted pyridine ring.

Direct acylation and alkylation of the exocyclic amino groups are fundamental transformations. Studies on simpler aminopyridines indicate that acylation with agents like acetic anhydride (B1165640) occurs directly at the amino nitrogen rather than the ring nitrogen. publish.csiro.au For this compound, reaction with an acylating agent would be expected to form mono- or di-acylated products at the N-2 and N-3 positions.

However, the most documented and synthetically valuable reactions of 2,3-diaminopyridines involve processes where acylation or alkylation is followed by an intramolecular cyclization. These cyclocondensation reactions with bifunctional reagents or reagents containing a carbonyl group are the cornerstone for synthesizing imidazo[4,5-b]pyridines, a scaffold of significant interest in medicinal chemistry. mdpi.comarkat-usa.org

The reaction of 2,3-diaminopyridines with various reagents leads to the formation of the fused imidazole (B134444) ring. This transformation can be considered a formal acylation or alkylation followed by dehydration. Examples include reactions with carboxylic acids, aldehydes, and orthoesters. mdpi.comnih.gov The reaction with an aldehyde, for instance, involves the initial formation of a Schiff base at one amino group, followed by cyclization and oxidation to form the aromatic imidazopyridine ring system. arkat-usa.org

The table below summarizes typical cyclocondensation reactions involving 2,3-diaminopyridine (B105623) precursors, which exemplify the reactivity of the amino groups.

| Reagent Type | Specific Reagent | Product Type | Typical Conditions | Reference |

| Carboxylic Acid | Formic Acid | Imidazo[4,5-b]pyridine | Reflux | mdpi.com |

| Aldehyde | Substituted Benzaldehydes | 2-Aryl-imidazo[4,5-b]pyridine | Water, heat, air oxidation | mdpi.com |

| Aldehyde | Triazole Aldehydes | 2-(1,2,4-triazol-3-yl)imidazo[4,5-b]pyridine | Not specified | mdpi.com |

| Orthoester | Triethyl Orthoformate | Imidazo[4,5-b]pyridine | Reflux, then acid treatment | mdpi.com |

| Carbon Disulfide | CS₂ | Imidazo[4,5-b]pyridine-2-thione | KOH | mdpi.com |

This table is based on the general reactivity of 2,3-diaminopyridines as specific data for the 6-chloro-5-methyl derivative was not available.

Alkylation of the amino groups is also possible. However, similar to acylation, the most synthetically relevant alkylations of related systems often occur on the nitrogen atoms of the pre-formed imidazopyridine ring system rather than on the starting diamine. nih.govnih.gov

Reactions Involving the Halogen Atom (Chlorine)

The chlorine atom at the C6 position of the pyridine ring is susceptible to displacement through either transition-metal-catalyzed cross-coupling reactions or direct nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro-substituent on the electron-deficient pyridine ring makes this compound a suitable substrate for these transformations.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a strong base. organic-chemistry.org The catalyst system typically consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine (B1218219) ligand (e.g., XantPhos, RuPhos). chemrxiv.orgresearchgate.net This reaction allows for the synthesis of various N-aryl or N-heteroaryl derivatives by replacing the chlorine atom with a new amino group.

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for forming C-C bonds. It involves the coupling of the chloro-pyridine with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. researchgate.nettcichemicals.com This allows for the introduction of a wide range of aryl or heteroaryl substituents at the C6 position, creating biaryl structures. nih.govnih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. researchgate.net

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base | Product Type |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XantPhos | NaOtBu | 6-(Phenylamino)pyridine |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | 6-Phenylpyridine |

The chlorine atom can also be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SₙAr) mechanism. The pyridine ring is inherently electron-deficient, which facilitates this type of reaction. This reactivity is further enhanced by the presence of the electron-donating amino groups. The SₙAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. chemrxiv.org

A variety of nucleophiles can be employed, including alkoxides, thiolates, and amines, often under elevated temperatures. For instance, reacting this compound with sodium methoxide (B1231860) would yield the corresponding 6-methoxy derivative. The regioselectivity of SₙAr on polychlorinated heterocycles is well-documented, and in this case, the C6 position is activated for substitution. nih.gov

Reaction Kinetics and Mechanistic Pathways

Understanding the kinetics and mechanisms of these reactions is crucial for optimizing reaction conditions and predicting outcomes.

The rate-determining step (RDS) varies depending on the reaction type.

Condensation Reactions: In the Phillips synthesis of imidazopyridines, the rate-determining step is generally the intramolecular cyclization of the intermediate amide to form the five-membered imidazole ring. This step involves the nucleophilic attack of the second amino group on the amide carbonyl, which has a higher energy barrier than the initial amide formation or the final dehydration.

Palladium-Catalyzed Cross-Coupling: For both Buchwald-Hartwig and Suzuki-Miyaura reactions involving aryl chlorides, the oxidative addition of the palladium(0) catalyst to the C-Cl bond is typically the rate-determining step. This step involves the cleavage of the strong carbon-chlorine bond and the formation of an organopalladium(II) intermediate. The efficiency of this step is highly dependent on the electron density of the palladium center, which is modulated by the supporting ligands.

Diazotization and Sandmeyer Reaction: In the initial diazotization, the formation of the nitrosonium ion (NO⁺) can be rate-limiting under certain acidic conditions. In the subsequent Sandmeyer reaction, the mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.org This generates an aryl radical and nitrogen gas, and the subsequent transfer of the halide from the resulting copper(II) species to the radical is very fast. Therefore, the initial electron transfer is considered the key, rate-influencing step.

Transition State Analysis in Key Transformations

Understanding the reaction mechanism of key transformations, such as the cyclization to form imidazo[4,5-b]pyridines, requires a detailed analysis of the reaction's transition states. Transition state analysis, often performed using quantum chemical calculations like Density Functional Theory (DFT), provides critical insights into the reaction pathway, the energies of intermediates and transition states, and the factors that control reaction rates and selectivity. nih.govnih.gov

For the cyclization of a 2,3-diaminopyridine with an aldehyde, the reaction proceeds through an initial condensation to form a Schiff base (imine) intermediate, followed by an intramolecular cyclization and subsequent aromatization via dehydration or oxidation. Computational studies on analogous heterocyclic ring closures, such as the synthesis of imidazo[1,2-a]pyridines, have been instrumental in elucidating the precise nature of the cyclization step. nih.govresearchgate.net These studies often compare different potential pathways, for instance, a concerted pericyclic electrocyclization versus a stepwise intramolecular nucleophilic addition. nih.gov

In the case of this compound, a key mechanistic question would be which of the two amino groups (at C2 or C3) initiates the attack on the electrophile and which participates in the subsequent ring-closing step. The electronic effects of the chloro (electron-withdrawing) and methyl (electron-donating) groups, as well as the pyridine nitrogen, will influence the relative nucleophilicity of the two amino groups, thereby directing the initial course of the reaction.

Transition state calculations would allow for the determination of the activation energy barriers for each potential pathway. The pathway with the lowest energy barrier would be the favored one. For example, a hypothetical analysis might compare the energy barriers for the formation of the initial imine at the 2-amino versus the 3-amino position and the subsequent cyclization steps.

Table 1: Hypothetical Transition State Energy Barriers (ΔG‡) for Imidazopyridine Formation

| Mechanistic Step | Assumed Pathway | Hypothetical ΔG‡ (kcal/mol) | Implication |

| Imine Formation | Attack from 2-NH₂ | 15.2 | Lower barrier suggests initial condensation is likely to occur at the more nucleophilic 2-amino group. |

| Attack from 3-NH₂ | 17.5 | Higher barrier makes this initial step less favorable. | |

| Intramolecular Cyclization (5-exo-trig) | N₃ attacking imine carbon | 20.1 | Represents the rate-determining step for the ring closure. |

| Aromatization | Dehydration/Oxidation | 8.7 | A low barrier indicates that once the cyclized intermediate is formed, aromatization is rapid. |

Note: This table is illustrative and based on general principles of organic reaction mechanisms. The actual energy values would require specific quantum chemical calculations for this compound.

These computational analyses provide a molecular-level understanding that is crucial for optimizing reaction conditions and predicting the outcomes of reactions with new substrates. mdpi.com

Role of Catalysis in Directing Reaction Selectivity and Efficiency

Catalysis plays a pivotal role in the synthesis of heterocyclic compounds derived from this compound, particularly for the construction of the imidazo[4,5-b]pyridine core. Catalysts can significantly enhance reaction rates, improve yields, and, crucially, direct the selectivity of reactions.

Palladium Catalysis: One of the most powerful methods for forming the imidazo[4,5-b]pyridine ring system involves a palladium-catalyzed tandem cross-coupling and cyclization sequence. organic-chemistry.org This approach is particularly relevant as it often starts from 2-chloro-3-aminopyridine derivatives. In a typical reaction, the 3-amino group is first coupled with an amide in a Pd-catalyzed C-N bond-forming reaction. This is followed by an in-situ intramolecular cyclization between the newly formed amide nitrogen and the C2 position, displacing the chloride. This one-pot procedure provides rapid access to a variety of substituted products. organic-chemistry.org The choice of palladium catalyst and, most importantly, the phosphine ligand is critical for high efficiency. Bulky, electron-rich phosphine ligands, such as Me₄tBu-XPhos or Xantphos, are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. organic-chemistry.orgresearchgate.net

Other Catalytic Systems: Besides palladium, other transition metals like copper have been used to catalyze the synthesis of imidazopyridines. nih.gov Copper catalysts can promote multicomponent reactions, coupling an aminopyridine, an aldehyde, and another component in a single step. nih.gov

Furthermore, Lewis and Brønsted acids are commonly used to catalyze the classical condensation reaction between the diamine and aldehydes or carboxylic acids. For instance, reusable heterogeneous catalysts like Al³⁺-exchanged K10 montmorillonite (B579905) clay have been shown to efficiently promote the intramolecular cyclization, offering excellent yields and tolerance for various functional groups. nih.gov Ytterbium triflate is another effective Lewis acid catalyst for this type of condensation. nih.gov

Catalysis is also essential for directing regioselectivity in subsequent reactions. For example, the N-alkylation of the resulting imidazo[4,5-b]pyridine ring can occur at different nitrogen atoms. The use of phase transfer catalysis (PTC) can influence which regioisomer is formed preferentially. uctm.edunih.gov

Table 2: Catalytic Systems for Analogous Imidazo[4,5-b]pyridine Synthesis

| Catalyst / Ligand | Co-catalyst / Base | Solvent | Reactant Type | Typical Yield (%) | Reference |

| Pd₂(dba)₃ / Me₄tBu-XPhos | K₂CO₃ | t-BuOH | 2-Chloro-3-aminopyridine + Amide | 85-95 | organic-chemistry.org |

| CuI | NaHSO₄·SiO₂ | N/A (Domino) | 2-Aminopyridine + Aldehyde + Alkyne | 70-85 | nih.gov |

| Al³⁺-K10 Clay | None | N/A (Solvent-free) | 2,3-Diaminopyridine + Aldehyde | 80-93 | nih.gov |

| Ytterbium (III) triflate | None | Triethyl orthoformate | 3,4-Diaminopyridine | 32-99 | nih.gov |

| Tetrabutylammonium bromide (PTC) | K₂CO₃ | DMF | Imidazo[4,5-b]pyridine + Alkyl Halide | 60-80 | uctm.edunih.gov |

These examples underscore the indispensable role of catalysis in modern synthetic strategies. By selecting the appropriate catalyst, chemists can efficiently and selectively synthesize complex heterocyclic structures from precursors like this compound for applications in medicinal chemistry and materials science.

Spectroscopic Characterization and Structural Elucidation of 6 Chloro 5 Methylpyridine 2,3 Diamine

Advanced Spectroscopic Techniques for Structural Analysis

A combination of advanced spectroscopic techniques is essential for the unambiguous elucidation of the molecular structure of 6-Chloro-5-methylpyridine-2,3-diamine. These methods probe the interactions of the molecule with electromagnetic radiation, revealing distinct features of its electronic, vibrational, and nuclear environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum for this compound is expected to show three distinct signals corresponding to the different types of protons in the molecule. The aromatic proton (H4) would appear as a singlet in the aromatic region, typically between 6.0 and 7.5 ppm. The methyl group protons (-CH₃) would also produce a singlet, but further upfield, generally in the 2.0-2.5 ppm range. The two amino groups (-NH₂) would give rise to broad singlet signals, the chemical shifts of which can be highly variable depending on solvent, concentration, and temperature, but are often observed between 3.0 and 5.0 ppm.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display six unique signals, one for each carbon atom in the distinct electronic environment of the molecule. The pyridine (B92270) ring carbons would resonate in the downfield region (approximately 100-160 ppm). The methyl carbon would be observed significantly upfield (around 15-25 ppm). The specific chemical shifts are influenced by the electronic effects of the substituents (chloro and amino groups).

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm assignments. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, definitively linking the ¹H and ¹³C spectral data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| H4 | Aromatic CH | 6.0 - 7.5 | - | Singlet |

| -CH₃ | Methyl | 2.0 - 2.5 | 15 - 25 | Singlet |

| -NH₂ (C2) | Amine | 3.0 - 5.0 (broad) | - | Singlet |

| -NH₂ (C3) | Amine | 3.0 - 5.0 (broad) | - | Singlet |

| C2 | Aromatic C-N | - | 145 - 160 | - |

| C3 | Aromatic C-N | - | 135 - 150 | - |

| C4 | Aromatic C-H | - | 115 - 130 | - |

| C5 | Aromatic C-C | - | 110 - 125 | - |

| C6 | Aromatic C-Cl | - | 140 - 155 | - |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.

The monoisotopic mass of this compound (C₆H₈ClN₃) is 157.04068 Da. In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 157. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic isotopic pattern would be observed, with a second peak ([M+2]⁺) at m/z 159 with approximately one-third the intensity of the molecular ion peak. This pattern is a key indicator of the presence of a single chlorine atom.

HRMS would be used to confirm the elemental formula by measuring the exact mass of the molecular ion. For C₆H₈³⁵ClN₃, the calculated exact mass of the protonated molecule [M+H]⁺ is 158.04796, which can be measured with high precision to distinguish it from other possible formulas with the same nominal mass. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | C₆H₉ClN₃⁺ | 158.04796 |

| [M+Na]⁺ | C₆H₈ClN₃Na⁺ | 180.02990 |

| [M+K]⁺ | C₆H₈ClN₃K⁺ | 196.00384 |

| [M]⁺ | C₆H₈ClN₃⁺ | 157.04013 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of functional groups.

For this compound, the IR spectrum would exhibit characteristic bands for the N-H, C-H, C=C, C=N, and C-Cl bonds. The N-H stretching vibrations of the primary amine groups are expected to appear as a pair of bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the methyl group would be observed between 2850 and 3100 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain C=C and C=N stretching vibrations of the pyridine ring (approx. 1400-1600 cm⁻¹) and the C-Cl stretching vibration, which typically appears in the 600-800 cm⁻¹ range.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine | 3300 - 3500 |

| C-H Stretch | Aromatic/Alkyl | 2850 - 3100 |

| C=C / C=N Stretch | Pyridine Ring | 1400 - 1600 |

| N-H Bend | Primary Amine | 1550 - 1650 |

| C-H Bend | Methyl | 1375 - 1450 |

| C-Cl Stretch | Chloro-aromatic | 600 - 800 |

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic systems like pyridine exhibit characteristic absorptions due to π→π* and n→π* electronic transitions. For this compound, the pyridine ring constitutes the primary chromophore. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show strong absorption bands in the 200-400 nm range, characteristic of substituted pyridine derivatives. The exact position (λₘₐₓ) and intensity of these bands are influenced by the auxochromic effects of the amino, chloro, and methyl substituents.

X-ray Crystallography for Solid-State Structure Determination

While the aforementioned spectroscopic methods establish the connectivity and functional groups of the molecule, only X-ray crystallography can provide a definitive, three-dimensional model of the compound in the solid state.

To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The data allows for the calculation of the electron density map of the molecule within the crystal lattice.

From this analysis, precise information can be obtained, including:

Bond Lengths: The exact distances between bonded atoms (e.g., C-C, C-N, C-Cl).

Bond Angles: The angles formed by three connected atoms, which define the geometry of the molecule.

Torsion Angles: The dihedral angles that describe the conformation of the molecule.

Crystal Packing: The arrangement of individual molecules within the unit cell of the crystal, including intermolecular interactions like hydrogen bonding involving the amine groups.

While no published crystal structure for this specific compound is currently available, this technique remains the gold standard for unambiguous solid-state structural determination.

Theoretical and Computational Investigations of 6 Chloro 5 Methylpyridine 2,3 Diamine

Electronic Structure and Molecular Orbital Analysis

Understanding the electronic structure of 6-Chloro-5-methylpyridine-2,3-diamine is crucial for predicting its chemical reactivity and spectroscopic properties. Computational methods provide detailed information about the distribution of electrons and the energies of the molecular orbitals.

The Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more polarizable and reactive. nih.gov Time-dependent DFT (TD-DFT) is a common method used to calculate these electronic properties. dergipark.org.tr

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 | Highest Occupied Molecular Orbital; region of electron donation. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; region of electron acceptance. |

| Energy Gap (ΔE) | 4.6 | Indicator of chemical stability and reactivity. |

The values in this table are representative examples based on similar molecules and are for illustrative purposes.

The distribution of charge within a molecule is fundamental to its interactions with other molecules. The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. researchgate.netdergipark.org.tr

The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. Different colors are used to represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like nitrogen and chlorine. mdpi.com Blue represents regions of positive electrostatic potential, indicating areas prone to nucleophilic attack, often around hydrogen atoms bonded to electronegative atoms. mdpi.com Green represents regions of neutral potential. For this compound, the MEP surface would highlight the nucleophilic character of the amino groups and the pyridine (B92270) nitrogen, as well as the electrophilic nature of the hydrogen atoms.

Prediction of Reactive Sites

Information not available.

Vibrational Spectroscopy Simulations

Theoretical IR and Raman Spectra Prediction

Information not available.

Assignment of Vibrational Modes and Comparison with Experimental Data

Information not available.

Conformational Analysis and Molecular Dynamics Simulations

Stability of Various Conformers and Energy Differences

Information not available.

Torsional Energy Profiles

Information not available.

Applications in Advanced Chemical Synthesis

Role as a Versatile Building Block in Heterocyclic Synthesis

Heterocyclic compounds are a cornerstone of modern chemistry, and the pyridine (B92270) scaffold is a privileged structure found in numerous functional molecules. The presence of ortho-diamine functionality on the 6-chloro-5-methylpyridine core makes this compound an exceptionally useful starting material for building fused heterocyclic systems. Heterocyclic compounds, such as those containing pyridine, furan, or thiophene rings, are key starting materials in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Substituted Pyrimidines and Quinoxalines

The reaction of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound is a classic and highly efficient method for the synthesis of quinoxalines and related heterocyclic structures. In the case of 6-Chloro-5-methylpyridine-2,3-diamine, this condensation reaction leads to the formation of pyrido[2,3-b]pyrazines, which are structural analogs of quinoxalines. This reaction typically proceeds under mild acidic or thermal conditions and results in the formation of the pyrazine ring fused to the pyridine core.

The general mechanism involves the initial nucleophilic attack of one amino group on a carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused system. The versatility of this method allows for a wide variety of substituents to be introduced onto the newly formed pyrazine ring by simply changing the 1,2-dicarbonyl reactant.

Table 1: Representative Synthesis of Pyrido[2,3-b]pyrazines

| Reactant (1,2-Dicarbonyl) | Product Name |

|---|---|

| Glyoxal (Ethane-1,2-dione) | 7-Chloro-6-methylpyrido[2,3-b]pyrazine |

| Biacetyl (Butane-2,3-dione) | 2,3,7-Trichloro-6-methylpyrido[2,3-b]pyrazine |

| Benzil (1,2-Diphenylethane-1,2-dione) | 7-Chloro-6-methyl-2,3-diphenylpyrido[2,3-b]pyrazine |

This table illustrates the theoretical products from the condensation of this compound with various 1,2-dicarbonyl compounds based on established chemical principles.

Similarly, while the direct synthesis of pyrimidines from this specific diamine is less straightforward, related structures like pyrido[2,3-d]pyrimidines can be synthesized from appropriately substituted aminopyrimidines. The 2,3-diamine configuration of this compound allows it to react with reagents containing a N-C-N fragment, such as urea or guanidine derivatives, in the presence of a suitable three-carbon unit to form fused pyrimidine rings. These reactions expand the utility of the starting diamine in creating complex, nitrogen-rich heterocyclic systems.

Incorporation into Diverse Heterocyclic Scaffolds

Beyond the synthesis of quinoxaline analogs, the vicinal diamine groups of this compound serve as a reactive handle for the construction of other fused five- and six-membered heterocyclic rings. For example, reaction with phosgene or its equivalents can yield a fused imidazole-2-one derivative. Reaction with nitrous acid would produce a fused triazole system, specifically a derivative of 1H-pyridotriazole. These reactions underscore the compound's role as a versatile platform for generating a library of diverse heterocyclic scaffolds, each with unique electronic and steric properties conferred by the substituted pyridine core.

Precursor for Complex Organic Molecules (excluding direct pharmaceutical/agrochemical functionality)

The utility of this compound extends beyond the synthesis of simple fused heterocycles. It also serves as a valuable intermediate in multi-step syntheses aimed at producing complex organic molecules for applications in materials science and other non-biological fields.

Synthesis of Advanced Intermediates

The amino and chloro substituents on the pyridine ring can be selectively modified to create more complex, advanced intermediates. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups such as ethers, amines, or thioethers. Furthermore, the amino groups can undergo reactions like acylation, alkylation, or diazotization, providing pathways to a multitude of more complex derivatives.

For instance, the diamine can be used to construct larger, rigid molecular frameworks that might serve as precursors to organic semiconductors or components of supramolecular assemblies. The defined stereochemistry and electronic properties of the starting material are carried through the synthetic route, allowing for precise control over the final molecular architecture.

Derivatization for Non-Biological Applications

The derivatization of this compound can be tailored for specific non-biological applications. The two primary amino groups provide ideal sites for polymerization reactions. Condensation with diacyl chlorides or dicarboxylic acids can produce novel polyamides. The resulting polymers would incorporate the rigid, thermally stable pyridyl unit into the polymer backbone, potentially leading to materials with enhanced mechanical strength and thermal stability.

Similarly, reaction with dianhydrides would lead to the formation of polyimides, a class of high-performance polymers known for their excellent thermal and chemical resistance. The specific substitution pattern of the diamine, including the chloro and methyl groups, would influence the solubility and processing characteristics of the resulting polymer.

Table 2: Potential Polymerization Reactions

| Co-monomer | Polymer Class | Potential Properties |

|---|---|---|

| Terephthaloyl chloride | Polyamide | High thermal stability, rigidity |

| Pyromellitic dianhydride | Polyimide | Excellent thermal and chemical resistance |

| 1,6-Diisocyanatohexane | Polyurea | Formation of strong hydrogen-bonded networks |

This table presents potential non-biological applications through polymerization, based on the known reactivity of diamines.

Potential in Coordination Chemistry and Ligand Design

The design of ligands is a central aspect of coordination chemistry, influencing the properties and reactivity of metal complexes. The this compound molecule possesses multiple potential coordination sites: the two nitrogen atoms of the amino groups and the nitrogen atom of the pyridine ring.

The ortho-diamine functionality is particularly well-suited to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. This N,N'-chelation is a common binding motif in coordination chemistry. The resulting metal complexes could have interesting catalytic or photophysical properties. For example, palladium(II) complexes bearing pyridine-type ligands are known to be effective pre-catalysts in cross-coupling reactions. The electronic properties of the pyridine ring, modulated by the chloro (electron-withdrawing) and methyl (electron-donating) groups, would fine-tune the stability and reactivity of the metal center.

Transition metal complexes with pyridine derivatives are widely studied, and ligands can be functionalized with electron-withdrawing or electron-donating groups to alter the physicochemical properties of the coordination compounds. The structure of this compound makes it a candidate for forming stable complexes with a range of transition metals, opening avenues for exploration in catalysis, materials science, and sensor technology.

Coordination to Transition Metals

While specific research on the coordination of this compound with transition metals is not extensively documented in publicly available literature, the behavior of analogous 2,3-diaminopyridine (B105623) derivatives provides a strong indication of its potential. 2,3-Diaminopyridine and its derivatives are known to form stable complexes with a variety of transition metals. tandfonline.comresearchgate.netoiccpress.com The two adjacent amino groups, along with the pyridine nitrogen, can chelate to a metal center.

The coordination of such ligands can lead to the formation of various geometries, including octahedral and square planar complexes, depending on the metal ion and the reaction conditions. For instance, Schiff bases derived from 2,3-diaminopyridine have been shown to form complexes with Ni(II), Cu(II), and Zn(II). tandfonline.com The resulting metal complexes can exhibit interesting electrochemical and catalytic properties. tandfonline.com The presence of the chloro and methyl substituents on the pyridine ring of this compound would be expected to influence the electronic properties of the ligand and, consequently, the stability and reactivity of its metal complexes.

Evaluation as a Polydentate Ligand

A polydentate ligand is one that can bind to a central metal atom at two or more points. Based on its structure, this compound can be classified as a potential polydentate (specifically, bidentate or potentially tridentate) ligand. The two nitrogen atoms of the diamine moiety can chelate to a metal ion, forming a stable five-membered ring. Furthermore, the pyridine ring nitrogen can also participate in coordination, allowing for different binding modes.

The evaluation of a compound as a polydentate ligand involves studying its complexation reactions with various metal ions and characterizing the resulting complexes. Techniques such as X-ray crystallography, spectroscopy (UV-Vis, IR, NMR), and electrochemical methods are employed to determine the coordination mode, geometry, and stability of the metal complexes. Research on other polydentate phosphinoamine ligands with a pyridine backbone has demonstrated the versatility of such structures in forming complexes with metals like molybdenum. While specific studies on this compound are limited, the principles of coordination chemistry suggest its strong potential for use as a versatile polydentate ligand in the synthesis of novel metal-organic frameworks and catalysts.

Exploration in Materials Science

The application of functionalized pyridines in materials science is a growing area of research. Pyridine-based materials have been investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. nih.gov The electronic properties of the pyridine ring, which can be tuned by the introduction of various substituents, make these compounds attractive building blocks for functional materials.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of research on 6-Chloro-5-methylpyridine-2,3-diamine is relatively limited, with most information available through chemical supplier databases and patents that utilize it as an intermediate. Its fundamental chemical properties are known, and its primary utility lies in its bifunctional nature, possessing vicinal amino groups that are primed for cyclocondensation reactions. The primary synthetic route to this compound appears to be the reduction of a corresponding dinitro- or nitroamino-pyridine precursor.

The majority of the inferred applications stem from its role as a precursor to imidazo[4,5-b]pyridine derivatives. This class of compounds is of significant interest in medicinal chemistry due to its structural analogy to purines, allowing for interaction with a wide range of biological targets. Research into imidazopyridines has revealed their potential as kinase inhibitors, antimicrobial agents, and antiviral compounds. rjraap.comnih.gov

Unaddressed Research Questions and Challenges

Furthermore, a thorough investigation of the compound's reactivity profile beyond simple cyclocondensation is lacking. A deeper understanding of its coordination chemistry, electrophilic and nucleophilic substitution reactions, and potential for derivatization at the methyl and chloro positions could unveil novel synthetic applications.

From an application perspective, the biological activities of imidazopyridines derived specifically from this compound have not been extensively reported. Systematic studies to synthesize and screen a library of such derivatives against various biological targets could lead to the discovery of new therapeutic agents.

Emerging Trends in Pyridine (B92270) Chemistry and Synthetic Methodologies

The broader field of pyridine chemistry is continually evolving, with several emerging trends that could impact the future study of compounds like this compound. One of the most significant trends is the development of novel C-H functionalization methods. These techniques allow for the direct introduction of functional groups onto the pyridine ring, often with high regioselectivity, bypassing the need for traditional multi-step synthetic sequences. google.com Such methods could potentially offer more efficient routes to polysubstituted pyridines.

Another area of active research is the use of photocatalysis and electrochemistry to drive pyridine functionalization under mild conditions. nih.gov These green chemistry approaches can reduce the reliance on harsh reagents and high temperatures.

Multicomponent reactions (MCRs) are also gaining prominence for the synthesis of highly substituted pyridines in a single step from simple starting materials. synzeal.com The development of new MCRs could provide rapid access to a diverse range of pyridine derivatives for screening and further development. The preparation of polysubstituted pyridines can also be achieved through cycloaddition and cyclocondensation methods. nih.gov

Potential for Novel Applications in Pure Chemical Science

Beyond its role as a synthetic intermediate for applied sciences, this compound possesses potential for novel applications within pure chemical science. Its structure makes it an interesting ligand for coordination chemistry. The two adjacent amino groups, in conjunction with the pyridine nitrogen, could act as a tridentate ligand for various metal centers, potentially leading to the formation of novel coordination polymers or catalysts. nih.gov

The compound could also serve as a monomer for the synthesis of novel polymers. The diamino functionality allows for polymerization through the formation of amide, imine, or other linkages, potentially leading to materials with interesting electronic or thermal properties. Substituted quinacridones, for example, have been investigated for their applications in organic electronic devices. rsc.org

Furthermore, the unique substitution pattern of this compound could be exploited in the study of non-covalent interactions and molecular recognition. The interplay of the chloro, methyl, and amino groups could lead to specific binding properties that could be of interest in supramolecular chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-5-methylpyridine-2,3-diamine, and what reagents/conditions yield high purity?

- Methodology : Start with substituted pyridine precursors (e.g., 2-amino-6-chloropyridine derivatives). Use reflux conditions in absolute ethanol with aryl aldehydes or amines for 8–10 hours to introduce substituents. Substitution reactions with NaOH/KOH can replace chlorine atoms with hydroxyl groups, but precise temperature control (60–80°C) is critical to avoid side products . Purify via column chromatography using ethyl acetate/hexane (3:7) or recrystallization in ethanol.